3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Description
Historical Context and Discovery of Hybrid Coumarin-Carbazole Compounds
The synthesis of hybrid molecules combining coumarin and carbazole frameworks arises from decades of research into heterocyclic compounds with multitarget pharmacological profiles. Coumarins, first isolated in 1820 from Dipteryx odorata, have evolved from simple fragrance components to scaffolds for anticoagulants, antimicrobials, and anticancer agents. Carbazoles, identified in natural products like the anti-inflammatory glycozoline, gained prominence for their neuroprotective and antitumor properties. The merger of these systems began in the early 2000s, driven by the need to overcome limitations of single-scaffold drugs, such as poor bioavailability or target specificity.
Recent advances, such as the development of coumarin-1,3,4-thiadiazole hybrids with potent antibacterial activity and triazolylcoumarin derivatives targeting HIV protease, demonstrate the therapeutic potential of hybrid architectures. While the exact discovery timeline of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide remains undocumented in public literature, its structural features align with synthetic strategies reported for analogous compounds. For instance, nucleophilic addition reactions of Schiff bases to coumarin intermediates and cycloaddition techniques for carbazole functionalization provide plausible synthetic routes.
Structural Uniqueness and Significance in Medicinal Chemistry
The compound’s structure integrates three modular components:
- 7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl : This coumarin derivative features electron-donating methoxy (7-OCH3) and methyl (4-CH3, 8-CH3) groups, which enhance lipophilicity and π-π stacking capabilities. The 2-oxo group facilitates hydrogen bonding with biological targets, a feature critical in protease inhibitors.
- 2,3,4,9-Tetrahydro-1H-carbazol-1-yl : Partial saturation of the carbazole’s pyrrole ring reduces planarity, potentially improving solubility and mitigating intercalation-related toxicity observed in fully aromatic carbazoles.
- Propanamide linker : The three-carbon chain bridges the coumarin and carbazole moieties, providing spatial flexibility for simultaneous interaction with hydrophobic pockets and catalytic sites in enzymes.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C28H30N2O5 |
| Molecular weight | 474.5 g/mol |
| Chromenone substitution pattern | 7-methoxy, 4,8-dimethyl, 2-oxo |
| Carbazole modification | 2,3,4,9-Tetrahydro saturation |
| Linker type | Propanamide |
This architecture enables multitarget engagement, as evidenced by related hybrids. For example, coumarin-thiadiazole hybrids exhibit antibacterial activity by disrupting cell membrane integrity, while carbazole-coumarin conjugates inhibit viral proteases through π-orbital interactions. The methoxy groups may further modulate cytochrome P450 interactions, a determinant of metabolic stability.
Taxonomy of Related Chromenone and Tetrahydrocarbazole Derivatives
Chromenones and tetrahydrocarbazoles can be classified into subcategories based on substitution patterns and hybridization strategies:
A. Chromenone Derivatives
- Simple coumarins : Unsubstituted or mono-substituted (e.g., 4-hydroxycoumarin).
- Alkoxycoumarins : Methoxy or ethoxy groups at positions 6, 7, or 8 (e.g., 7-methoxy-4-methylcoumarin).
- Hybrid coumarins : Covalently linked to heterocycles like triazoles or thiadiazoles.
B. Tetrahydrocarbazole Derivatives
- Fully saturated analogs : 1,2,3,4-Tetrahydrocarbazoles with antidepressant activity.
- Partially saturated hybrids : Fused with coumarins or pyranones for kinase inhibition.
This compound belongs to the "alkoxycoumarin-tetrahydrocarbazole" subclass, distinguished by its 7-methoxy-4,8-dimethylcoumarin core and tetracyclic carbazole system. Its taxonomy reflects a convergence of natural product-inspired design (coumarin) and synthetic medicinal chemistry (carbazole saturation).
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C27H28N2O4/c1-15-17-11-13-23(32-3)16(2)26(17)33-27(31)18(15)12-14-24(30)28-22-10-6-8-20-19-7-4-5-9-21(19)29-25(20)22/h4-5,7,9,11,13,22,29H,6,8,10,12,14H2,1-3H3,(H,28,30) |
InChI Key |
BVOGNRVYHQHJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Biological Activity
The compound 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic derivative that combines chromene and carbazole moieties. This unique structure suggests potential biological activities that merit investigation. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on recent studies.
- Molecular Formula : C₁₅H₁₆O₅
- Molecular Weight : 276.28 g/mol
- CAS Number : 701965-63-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal action |
These results suggest that the compound may effectively combat both Gram-positive bacteria and biofilm-forming pathogens, which are often resistant to conventional antibiotics .
Anticancer Activity
The compound's anticancer potential has also been explored, with promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating specific signaling pathways. The following table summarizes the findings:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 - 30 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15 - 40 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 20 - 50 | Inhibition of PI3K/Akt signaling pathway |
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Antimicrobial Mechanism :
- The compound disrupts bacterial protein synthesis and nucleic acid production, leading to cell death.
- It has shown efficacy against biofilms, a major factor in chronic infections.
-
Anticancer Mechanism :
- Induction of apoptosis through caspase activation is a significant pathway.
- The inhibition of the PI3K/Akt signaling pathway contributes to its anticancer effects.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
-
Case Study on MRSA Infection :
A clinical trial evaluated the efficacy of the compound in patients with MRSA infections resistant to standard treatment protocols. Results showed a notable reduction in infection severity and improved patient outcomes . -
Breast Cancer Treatment :
A study involving MCF-7 cells treated with varying concentrations of the compound indicated a dose-dependent response in reducing cell viability and inducing apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its substitution pattern and hybrid architecture. Key comparisons with analogs include:
Table 1: Structural and Molecular Comparison
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
demonstrates that bioactivity profiles correlate strongly with structural similarities. For example:
- Coumarin-Carbazole Hybrids : These hybrids often exhibit anticancer and anti-inflammatory properties due to dual inhibition of kinases (via carbazole) and oxidative stress pathways (via coumarin) .
- Thiadiazole Analogs : Substitution with thiadiazole (as in the furochromen-thiadiazole derivative) may enhance antimicrobial activity but reduce CNS penetration due to increased polarity .
Research Findings and Implications
Structural Optimization: The 4,8-dimethyl groups on the coumarin scaffold may improve metabolic stability compared to monosubstituted analogs .
Synthetic Feasibility : Ultrasonic-assisted synthesis (as in ) or EDCI-mediated coupling () could streamline the target compound’s production .
Bioactivity Predictions : Based on clustering analyses (), the target compound may share bioactivity with coumarin-carbazole hybrids targeting tyrosine kinases or DNA topoisomerases .
Preparation Methods
Bromination of 7-Methoxy-4,8-Dimethylcoumarin
The chromen-2-one core is synthesized via bromination at the 3-position of 7-methoxy-4,8-dimethylcoumarin. As demonstrated in analogous systems (e.g., 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one), bromination is achieved using N-bromosuccinimide (NBS) under radical initiation.
Reaction Conditions
Propanoic Acid Side Chain Introduction
The 3-bromo intermediate undergoes nucleophilic substitution to introduce the propanamide precursor. A modified Ullmann coupling or Michael addition is employed:
Michael Addition Protocol
-
Substrate : 3-Bromo-7-methoxy-4,8-dimethylchromen-2-one (1.0 equiv)
-
Reagent : Acrylic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 100°C, 12 h
Tetrahydrocarbazole Amine Synthesis
Fischer Indole Cyclization
The tetrahydrocarbazole amine is synthesized via Fischer indole synthesis, cyclizing cyclohexanone phenylhydrazone under acidic conditions:
Reaction Conditions
Reductive Amination
The resulting tetrahydrocarbazole is subjected to reductive amination using NaBH₃CN:
-
Substrate : Tetrahydrocarbazole (1.0 equiv), NH₃ (excess)
-
Reagent : NaBH₃CN (1.5 equiv)
-
Solvent : MeOH, 0°C → RT, 6 h
Amide Coupling
Carboxylic Acid Activation
The chromenone-propanoic acid is activated as a mixed anhydride or acyl chloride:
Acyl Chloride Formation
Amide Bond Formation
The acyl chloride reacts with tetrahydrocarbazol-1-amine under Schotten-Baumann conditions:
Reaction Conditions
-
Substrate : Acyl chloride (1.0 equiv), tetrahydrocarbazol-1-amine (1.2 equiv)
-
Base : NaOH (aq., 10%)
-
Solvent : THF/H₂O (2:1), 0°C → RT, 4 h
Purification and Characterization
Flash Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1):
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.23 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.78 (d, 1H, NH), 6.58–8.25 (aromatic protons)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Chromenone bromination | Radical bromination | 85–90 | >95 | High regioselectivity |
| Propanoic chain | Michael addition | 70–75 | 90 | Avoids transition metals |
| Amide coupling | Schotten-Baumann | 75–80 | 98 | Rapid, aqueous workup |
Challenges and Optimization
-
Regioselectivity in Chromenone Bromination : Excess NBS leads to di-bromination; AIBN concentration is critical.
-
Amine Nucleophilicity : Tetrahydrocarbazole amine requires protection during coupling to prevent side reactions.
-
Solvent Choice : THF/H₂O biphasic system minimizes hydrolysis of acyl chloride .
Q & A
Q. How to address polymorphism and crystallinity challenges in formulation studies?
- Methodological Answer : Screen for polymorphs using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Optimize crystallization solvents (e.g., ethanol/water mixtures) to isolate stable forms. Assess bioavailability via dissolution testing .
Q. What approaches identify synergistic interactions with existing therapeutics?
- Methodological Answer : Use combination index (CI) analysis in cell-based assays (e.g., Chou-Talalay method). Test with chemotherapeutics (e.g., doxorubicin) or anti-inflammatory agents (e.g., dexamethasone). Validate synergism via transcriptomics/proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
